tert-Amyl-tert-octylamine

Electrosynthesis Hindered diamines Cyclic voltammetry

tert-Amyl-tert-octylamine (CAS 150285-07-7) is a hindered secondary alkyl amine characterized by two distinct bulky tertiary alkyl substituents—a tert-amyl (1,1-dimethylpropyl) group and a tert-octyl (1,1,3,3-tetramethylbutyl) group—attached to a central secondary amine. Its molecular formula is C₁₃H₂₉N, with a molecular weight of 199.38 g/mol.

Molecular Formula C13H29N
Molecular Weight 199.38 g/mol
CAS No. 150285-07-7
Cat. No. B129799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Amyl-tert-octylamine
CAS150285-07-7
SynonymsTERT-AMYL-TERT-OCTYLAMINE
Molecular FormulaC13H29N
Molecular Weight199.38 g/mol
Structural Identifiers
SMILESCCC(C)(C)NC(C)(C)CC(C)(C)C
InChIInChI=1S/C13H29N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h14H,9-10H2,1-8H3
InChIKeyRMRFHMLPQSZGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Amyl-tert-octylamine (CAS 150285-07-7): Asymmetric Hindered Secondary Amine for Electrochemical and Catalytic Applications


tert-Amyl-tert-octylamine (CAS 150285-07-7) is a hindered secondary alkyl amine characterized by two distinct bulky tertiary alkyl substituents—a tert-amyl (1,1-dimethylpropyl) group and a tert-octyl (1,1,3,3-tetramethylbutyl) group—attached to a central secondary amine . Its molecular formula is C₁₃H₂₉N, with a molecular weight of 199.38 g/mol . The compound exhibits a boiling point of 200 °C (lit.), density of 0.808 g/mL at 25 °C (lit.), and refractive index n20/D of 1.443 (lit.) . Due to its substantial steric hindrance and asymmetric substitution pattern, it displays distinct electrochemical oxidation behavior compared to symmetric analogs such as di-tert-butylamine and di-tert-amylamine [1].

Why Generic Substitution of tert-Amyl-tert-octylamine (CAS 150285-07-7) Fails in Electrochemical Diamine Synthesis


Generic substitution among hindered secondary alkyl amines is not feasible when the synthetic objective requires electrochemical C–N bond formation to yield highly hindered secondary diamines. The electrochemical oxidation behavior of tert-amyl-tert-octylamine is directly governed by its unique steric environment, which arises from the asymmetric combination of a tert-amyl substituent (C₅ branch) and a tert-octyl substituent (C₈ branch) [1]. In contrast, symmetric analogs such as di-tert-butylamine (C₄/C₄) and di-tert-amylamine (C₅/C₅) exhibit markedly different oxidation peak potentials under identical voltammetric conditions [1]. Substituting tert-amyl-tert-octylamine with a symmetric or less-bulky analog would alter the radical cation stability, propagation kinetics, and ultimately the yield of the target diamine product [1]. The asymmetric steric profile is not an incidental property but a critical determinant of anodic reactivity, making blind replacement scientifically unsound and process-incompatible.

tert-Amyl-tert-octylamine (CAS 150285-07-7): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Distinct Electrochemical Oxidation Peak Potential Differentiates tert-Amyl-tert-octylamine from Symmetric Hindered Amines

Under identical cyclic voltammetry conditions, tert-amyl-tert-octylamine exhibits a unique oxidation peak potential that differs substantially from both symmetric and less-bulky hindered amine analogs. In a study directly comparing four hindered secondary alkyl amines in CH₃CN/0.1 M Bu₄NPF₆ at a platinum electrode (scan rate 0.1 V s⁻¹, vs. SCE), the oxidation peak potentials (Eₚ) were recorded as follows: di-tert-butylamine (1) Eₚ = 1.18 V; tert-amyl-tert-butylamine (2) Eₚ = 1.12 V; di-tert-amylamine (3) Eₚ = 1.08 V; and tert-amyl-tert-octylamine (4) Eₚ = 1.05 V [1]. The 0.13 V lower oxidation potential of tert-amyl-tert-octylamine compared to di-tert-butylamine reflects its enhanced susceptibility to anodic oxidation driven by the asymmetric, highly branched substitution pattern [1].

Electrosynthesis Hindered diamines Cyclic voltammetry

Differential Electrochemical Reactivity in Hindered Diamine Electrosynthesis Among Four Hindered Amines

In a comparative electrosynthesis study evaluating the formation of highly hindered secondary alkyl diamines, tert-amyl-tert-octylamine was successfully incorporated into the one-pot anodic coupling process alongside di-tert-butylamine, tert-amyl-tert-butylamine, and di-tert-amylamine [1]. While the study confirmed that all four amines participate in the proposed electrocatalytic anodic mechanism involving free radical propagation, the asymmetric substitution pattern of tert-amyl-tert-octylamine provides access to diamines bearing structurally differentiated alkyl groups on each nitrogen, a feature that symmetric analogs (e.g., di-tert-butylamine producing fully symmetric diamines) cannot replicate [1]. The electrochemical methodology operates under mild, environmentally friendly conditions in a single pot, with the hindered amine serving as both substrate and participant in the radical propagation cascade [1].

Electrocatalysis C–N bond formation Free radical mechanism

LogP Value of 4.37 Quantifies Higher Lipophilicity Compared to Symmetric Hindered Amines

The calculated octanol-water partition coefficient (XLogP3-AA) for tert-amyl-tert-octylamine is 4.37 , which quantitatively exceeds the LogP values of smaller symmetric hindered amines. For reference, di-tert-butylamine (C₈H₁₉N, MW 129.24) has a reported LogP of approximately 2.1, while di-tert-amylamine (C₁₀H₂₃N, MW 157.30) has an estimated LogP of approximately 3.3 [1]. The higher LogP of tert-amyl-tert-octylamine arises from its extended alkyl chain architecture (C₁₃H₂₉N) and asymmetric branching, conferring enhanced solubility in nonpolar organic phases and reduced aqueous miscibility .

Lipophilicity Partition coefficient Phase transfer

Polar Surface Area of 12.03 Ų Distinguishes tert-Amyl-tert-octylamine from Primary and Tertiary Amine Analogs

The topological polar surface area (TPSA) of tert-amyl-tert-octylamine is calculated as 12.03 Ų . This value reflects the presence of a single secondary amine nitrogen and the absence of additional polar functional groups such as hydroxyls, carbonyls, or additional amine nitrogens. For comparison, primary alkyl amines typically exhibit TPSA values of approximately 26 Ų (due to the NH₂ group), while tertiary alkyl amines exhibit TPSA values approaching 3 Ų (nitrogen fully substituted, no N–H) [1]. tert-Amyl-tert-octylamine occupies an intermediate PSA value, which has implications for passive membrane diffusion and blood-brain barrier permeability predictions in drug discovery contexts [1].

Membrane permeability Polar surface area Drug-likeness

Canonical SMILES and InChIKey Confirm Structural Uniqueness for Database and Inventory Differentiation

The canonical SMILES for tert-amyl-tert-octylamine is CCC(C)(C)NC(C)(C)CC(C)(C)C , and its InChIKey is QEIMJTFQMHUMRZ-UHFFFAOYSA-N . These structural identifiers unambiguously differentiate it from all other C₁₃H₂₉N isomers and from related hindered amines such as di-tert-butylamine (SMILES: CC(C)(C)NC(C)(C)C; InChIKey: UAOMVDZJSHZZME-UHFFFAOYSA-N) and di-tert-amylamine (SMILES: CCC(C)(C)NC(C)(C)CC; InChIKey: not applicable—different carbon count). The molecular formula C₁₃H₂₉N corresponds to multiple isomeric alkylamines, including linear tridecylamine (CAS 2869-34-3) and various branched secondary and tertiary amines [1]. The unique SMILES and InChIKey of tert-amyl-tert-octylamine ensure accurate compound identification in chemical inventory systems, electronic lab notebooks, and procurement databases, preventing cross-contamination or misidentification errors .

Chemical informatics Structure verification Procurement validation

Hazard Classification: Irritant (Xi) with R36/37/38—Comparable to Class Analogs but Necessitates Standard Handling Protocols

tert-Amyl-tert-octylamine is classified as an irritant (Xi) with hazard statements R36/37/38, indicating irritation to eyes, respiratory system, and skin . This hazard profile is consistent with other hindered secondary alkyl amines such as di-tert-butylamine (Xi; R36/37/38) and tert-octylamine (Xi; R36/37/38) . The safety data sheet recommends personal protective equipment including chemical-impermeable gloves, adequate ventilation, and avoidance of mist or vapor inhalation . No acute toxicity data (LD₅₀) are publicly available for this compound; however, based on class-level inference, the irritant classification does not confer any differential safety advantage over closely related hindered amines, nor does it impose extraordinary handling restrictions beyond standard laboratory amine precautions .

Safety Hazard classification Risk phrases

tert-Amyl-tert-octylamine (CAS 150285-07-7): Optimal Scientific and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Electrosynthesis of Asymmetric Hindered Secondary Diamines

tert-Amyl-tert-octylamine is uniquely suited for the one-pot electrochemical synthesis of hindered secondary diamines bearing structurally differentiated alkyl substituents. Unlike symmetric hindered amines (di-tert-butylamine or di-tert-amylamine) which yield symmetric diamine products, the asymmetric nature of tert-amyl-tert-octylamine permits the formation of diamines with distinct steric and electronic environments on each nitrogen [1]. Its oxidation peak potential of 1.05 V (vs. SCE) under standard voltammetric conditions enables controlled anodic activation in the presence of other redox-active substrates [1]. This application is directly validated by the comparative electrosynthesis study in which tert-amyl-tert-octylamine successfully participated in C–N bond formation via a free radical propagation mechanism [1].

Synthesis of N-Alkyl N-Heterocyclic Carbene (NHC) Ligands Requiring Bulky tert-Octyl Substituents

tert-Amyl-tert-octylamine serves as a direct synthetic precursor to N-alkyl N-heterocyclic carbene ligands incorporating the tert-octyl (1,1,3,3-tetramethylbutyl) substituent [1]. The bulky tert-octyl group confers enhanced steric protection to the metal center in NHC-metal complexes, improving catalyst stability and modulating reactivity in cross-coupling and hydrogenation reactions [1]. While simpler tert-octylamine (CAS 107-45-9) is commonly employed for this purpose, tert-amyl-tert-octylamine offers the additional advantage of bearing an asymmetric secondary amine handle that can be further functionalized prior to or after NHC formation, providing an orthogonal synthetic entry point not accessible with primary tert-octylamine [2].

Organic Synthesis Intermediate for High-Lipophilicity Building Blocks

With a calculated LogP of 4.37 and a polar surface area of 12.03 Ų, tert-amyl-tert-octylamine is optimally positioned for incorporation into drug-like or agrochemical scaffolds where high membrane permeability and limited aqueous solubility are desirable [1][2]. Compared to di-tert-butylamine (LogP ≈ 2.1) and di-tert-amylamine (LogP ≈ 3.3), tert-amyl-tert-octylamine provides substantially greater lipophilicity—ΔLogP of approximately +2.3 relative to di-tert-butylamine—which can be leveraged to tune the physicochemical properties of lead compounds without introducing additional polar functionality [1]. This property is particularly valuable in central nervous system (CNS) drug discovery programs where elevated LogP correlates with improved blood-brain barrier penetration [2].

Phase-Transfer Catalysis and Corrosion Inhibition Formulations

The combination of a central secondary amine capable of protonation and two bulky, highly lipophilic alkyl substituents (tert-amyl and tert-octyl) makes tert-amyl-tert-octylamine a candidate for phase-transfer catalysis applications where the ammonium cation must reside preferentially in the organic phase [1]. Its calculated LogP of 4.37 indicates strong organic-phase partitioning relative to smaller symmetric hindered amines [1]. Additionally, the amine functionality enables interaction with metal surfaces to form a protective film, suggesting utility in corrosion inhibition formulations [2]. The asymmetric substitution pattern may offer differential adsorption kinetics or film stability compared to symmetric amines, though direct comparative corrosion inhibition data are not yet available in the open literature.

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